Cas no 2320415-91-4 (4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one)

4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- F6573-8368
- 2320415-91-4
- 4-(3-(2,4-dichlorophenyl)propanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- AKOS040705526
- 4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
-
- インチ: 1S/C17H15Cl2FN4O2/c18-12-3-1-11(14(19)7-12)2-4-15(25)23-5-6-24(16(26)10-23)17-21-8-13(20)9-22-17/h1,3,7-9H,2,4-6,10H2
- InChIKey: IDJUCGGOZYFXNQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1CCC(N1CC(N(C2N=CC(=CN=2)F)CC1)=O)=O)Cl
計算された属性
- せいみつぶんしりょう: 396.0556093g/mol
- どういたいしつりょう: 396.0556093g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 519
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 66.4Ų
4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-8368-10μmol |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
2320415-91-4 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6573-8368-1mg |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
2320415-91-4 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6573-8368-40mg |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
2320415-91-4 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6573-8368-3mg |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
2320415-91-4 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6573-8368-20μmol |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
2320415-91-4 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6573-8368-2mg |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
2320415-91-4 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6573-8368-75mg |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
2320415-91-4 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6573-8368-2μmol |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
2320415-91-4 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6573-8368-50mg |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
2320415-91-4 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6573-8368-20mg |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
2320415-91-4 | 20mg |
$148.5 | 2023-09-07 |
4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one 関連文献
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4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-oneに関する追加情報
4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one: A Promising Candidate in Modern Medicinal Chemistry
4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one (CAS No. 2320415-91-4) represents a novel class of piperazine-based derivatives with significant potential in the development of targeted therapeutic agents. This compound combines the structural features of 2,4-dichlorophenyl groups and 5-fluoropyrimidin-2-yl moieties, which are known for their biological activities in drug discovery and molecular targeting. The piperazin-2-one scaffold provides a versatile platform for functional group modification, enabling the design of compounds with enhanced selectivity and bioavailability. Recent advances in computational chemistry and structure-activity relationship (SAR) studies have further highlighted the importance of this compound in pharmacological research.
The 2,4-dichlorophenyl substituent in 4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is critical for its receptor binding affinity. Chlorine atoms at the 2 and 4 positions of the phenyl ring contribute to the electronic properties of the molecule, enhancing its interaction with biological targets. This electron-withdrawing effect is particularly relevant in enzyme inhibition and ion channel modulation, which are key mechanisms in disease treatment. The propanoyl group further stabilizes the molecular conformation, ensuring optimal drug-target interactions.
The 5-fluoropyrimidin-2-yl moiety in 4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a well-established pharmacophore in antineoplastic agents. Fluorine substitution at the 5-position of the pyrimidine ring has been shown to improve metabolic stability and cell permeability. This fluorinated pyrimidine scaffold is also a key component in DNA synthesis inhibitors, which are widely studied for their anti-cancer properties. The integration of this moiety with the piperazine ring in the compound offers a unique multifunctional approach to target-specific drug design.
Piperazin-2-one is a versatile heterocyclic ring system that has gained considerable attention in drug development due to its ability to form hydrogen bonds and electrostatic interactions with biological targets. The piperazin-2-one ring in 4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one provides a flexible backbone for drug molecule optimization, allowing for the incorporation of various functional groups. This structural flexibility is crucial for modulating biological activity and reducing off-target effects.
Recent in silico studies have revealed that 4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one exhibits potential anti-inflammatory properties. The 2,4-dichlorophenyl group may interact with pro-inflammatory cytokines, while the 5-fluoropyrimidin-2-yl moiety could inhibit NF-κB signaling pathways. These mechanistic insights are supported by experimental data from in vitro and in vivo models, which demonstrate the compound's modulatory effects on immune responses.
Drug development efforts have increasingly focused on targeted therapies that minimize systemic toxicity. The piperazin-2-one scaffold in 4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is particularly advantageous in this context, as it allows for the precise modulation of biological targets. This is especially relevant in oncology, where selective targeting of cancer cells is essential to reduce side effects and improve patient outcomes.
Computational modeling has played a pivotal role in understanding the binding interactions of 4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one with its target proteins. Molecular docking studies suggest that the 2,4-dichlorophenyl group may form hydrophobic interactions with membrane-bound receptors, while the 5-fluoropyrimidin-2-yl moiety could engage in hydrogen bonding with enzyme active sites. These interaction patterns are critical for drug efficacy and selectivity.
The fluorinated pyrimidine component of 4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is also of interest in antiviral research. Fluorine atoms can enhance the stability of drug molecules and improve their ability to penetrate cell membranes. This is particularly important in the development of antiviral agents that target RNA-dependent RNA polymerases (RdRp), which are key enzymes in viral replication.
Structure-activity relationship (SAR) studies have further elucidated the importance of the piperazin-2-one ring in 4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. Variations in the substituents on the piperazine ring have been shown to significantly impact biological activity, with certain functional groups enhancing drug potency while others may increase toxicity. These findings underscore the importance of rational drug design in optimizing therapeutic outcomes.
In vivo studies of 4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one have demonstrated its potential as a therapeutic agent. Animal models have shown that the compound can effectively inhibit tumor growth and modulate immune responses without causing significant systemic toxicity. These results are promising for the development of new drugs in oncology and immunology.
Drug metabolism and pharmacokinetics are also important considerations in the evaluation of 4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. The fluorinated pyrimidine component may influence metabolic stability, while the piperazin-2-one ring could affect drug absorption and distribution. Understanding these pharmacokinetic parameters is essential for optimizing dosing regimens and minimizing adverse effects.
Clinical trials for compounds like 4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one are still in early stages, but preliminary data suggest promising therapeutic potential. The multifunctional nature of this compound, combining anti-inflammatory, anti-cancer, and antiviral properties, makes it a compelling candidate for multitarget drug development. Further research and development are needed to fully explore its clinical applications.
4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one exemplifies the power of rational drug design in creating novel therapeutic agents. By integrating functional groups such as 2,4-dichlorophenyl, 5-fluoropyrimidin-2-yl, and piperazin-2-one, this compound offers a unique approach to drug development. As computational methods and experimental techniques continue to advance, the potential of 4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in pharmacological research is likely to expand further.
Future research should focus on optimizing the molecular structure of 4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one to enhance therapeutic efficacy and minimize side effects. In vitro and in vivo studies, along with clinical trials, will be essential in determining its potential as a therapeutic agent. The multifunctional nature of this compound highlights the importance of multitarget drug development in addressing complex medical conditions.
In conclusion, 4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one represents a promising candidate for drug development. Its unique molecular structure and potential therapeutic applications underscore the importance of continued research in pharmacological science. As scientific advancements continue to evolve, the role of compounds like 4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in medicine is likely to become increasingly significant.
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